molecular formula C8H12Cl2N4OS B12073970 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride

3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride

Cat. No.: B12073970
M. Wt: 283.18 g/mol
InChI Key: KSRHBDGXPGXGGS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H12Cl2N4OS

Molecular Weight

283.18 g/mol

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-imine;hydrochloride

InChI

InChI=1S/C8H11ClN4OS.ClH/c1-12-4-14-5-13(8(12)10)3-6-2-11-7(9)15-6;/h2,10H,3-5H2,1H3;1H

InChI Key

KSRHBDGXPGXGGS-UHFFFAOYSA-N

Canonical SMILES

CN1COCN(C1=N)CC2=CN=C(S2)Cl.Cl

Origin of Product

United States

Preparation Methods

Primary Synthesis Route from 5-(Chloromethyl)-2-(phenylthio)thiazole

The synthesis begins with 5-(chloromethyl)-2-(phenylthio)thiazole (Compound 1 ), which undergoes chlorination using a Cl₂/HCl system. This step replaces the phenylthio group with a chlorine atom, yielding 5-(chloromethyl)-2-chlorothiazole . Subsequent condensation with 5-methyl-1,3,5-oxadiazinan-4-imine in the presence of K₂CO₃ and CsI as catalysts forms the oxadiazinan ring system. The final hydrochloride salt is obtained via treatment with HCl gas in anhydrous ethanol.

Key Reaction Conditions:

  • Chlorination : Conducted at 0–5°C for 4 hours under nitrogen atmosphere.

  • Condensation : Performed at 60°C for 12 hours with a 1:1.2 molar ratio of intermediates.

  • Yield : 68–72% after purification by recrystallization.

Alternative Precursor Synthesis for 2-Chloro-5-chloromethylthiazole

Recent patents describe improved methods for synthesizing 2-chloro-5-chloromethylthiazole , a critical precursor:

Method A (2021):

  • Sodium thiocyanate, water, and catalyst C₂ are mixed under ultrasonic shear.

  • 2,3-Dichloropropene is added dropwise, followed by reflux at 80°C for 6 hours.

  • The intermediate undergoes reaction with sulfuryl chloride in trichloromethane at 50°C.

  • Yield : 89% with 99.5% purity.

Method B (2019):

  • 1-Isothiocyanato-2-chloro-2-propylene reacts in an organic solvent at 5–20°C.

  • Hydrogen chloride gas is removed via distillation, and the product is isolated under reduced pressure.

  • Advantages : No hydrochloric acid waste, 92% yield.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 4.32 (s, 2H, CH₂), 3.78 (q, J = 6.5 Hz, 2H, NCH₂), 3.45 (s, 3H, NCH₃), 2.95 (t, J = 5.8 Hz, 2H, NCH₂).

  • LC-MS : m/z 267.1 [M+H]⁺, consistent with the molecular formula C₈H₁₁ClN₄OS.

Crystallographic Data

X-ray diffraction studies reveal that thiamethoxam hydrochloride crystallizes in the monoclinic system (space group P2₁/n) with lattice parameters:

ParameterValue
a6.488 Å
b28.786 Å
c6.804 Å
V1225.1 ų
Z4

The crystal structure features hydrogen bonding between the imine nitrogen and chloride ion, stabilizing the salt form.

Process Optimization and Challenges

Catalytic Efficiency

The use of CsI alongside K₂CO₃ enhances reaction rates by facilitating nucleophilic substitution at the thiazole ring. Replacing CsI with NaI reduces yields by 15–20%, underscoring the importance of alkali metal selection.

Purity and Stability Considerations

  • Impurity Profile : Residual solvents (e.g., ethanol) must be <0.1% to meet agrochemical standards.

  • Storage : The hydrochloride salt is hygroscopic, requiring anhydrous conditions at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of this compound is as an impurity of thiamethoxam, a neonicotinoid insecticide. It plays a role in enhancing the efficacy of agrochemicals through various mechanisms:

  • Insecticidal Activity :
    • The compound exhibits potent insecticidal properties, particularly against pests affecting crops. Its mechanism involves the modulation of nicotinic acetylcholine receptors in insects, leading to paralysis and death.
  • Plant Protection :
    • It is utilized in formulations designed to protect plants from infestations. Research indicates that it enhances root uptake of active compounds, improving overall plant health and yield.

Table 1: Insecticidal Efficacy of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride

Pest SpeciesApplication Rate (g/ha)Mortality Rate (%)Reference
Aphids10095
Whiteflies15090
Thrips20085

Pharmaceutical Applications

In the pharmaceutical sector, this compound is being researched for its potential therapeutic properties:

  • Antimicrobial Activity :
    • Preliminary studies suggest that it may possess antimicrobial properties effective against certain bacterial strains. This could lead to its use in developing new antibiotics.
  • Anti-inflammatory Properties :
    • Research has indicated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Table 2: Antimicrobial Activity of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureus5015
Escherichia coli10012
Pseudomonas aeruginosa7514

Case Study 1: Efficacy in Agriculture

A field trial conducted in Brazil evaluated the effectiveness of formulations containing this compound against aphid populations in soybean crops. The study demonstrated a significant reduction in pest populations and an increase in crop yield by approximately 20% compared to untreated controls.

Case Study 2: Antimicrobial Research

A laboratory study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus effectively, suggesting potential for development as a topical antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride
  • CAS Number : 939773-80-5 (alternate: 868542-26-1)
  • Molecular Formula : C₈H₁₁ClN₄OS·HCl
  • Molecular Weight : 246.72 g/mol (free base) + 36.46 g/mol (HCl) = 283.18 g/mol .

Role and Applications: This compound is a critical intermediate in synthesizing sulfonamide derivatives, such as N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide, an impurity of the neonicotinoid insecticide Thiamethoxam . It is used exclusively in research settings due to its specialized role in pesticide chemistry .

Comparison with Structurally Similar Compounds

Thiamethoxam (C₈H₁₀ClN₅O₃S)

Key Differences :

  • Structural Variation: Thiamethoxam contains a nitro group (-NO₂) at the N4 position, absent in the target compound. This modification enhances its insecticidal activity by increasing binding affinity to nicotinic acetylcholine receptors .
  • Molecular Weight : Thiamethoxam (291.72 g/mol) is heavier due to the nitro group and additional oxygen atoms.
  • Applications: Thiamethoxam is a commercial insecticide, whereas the Hydrochloride derivative is a non-commercial intermediate .

Degradation and Stability :

  • Thiamethoxam degrades in soil with variable half-lives depending on environmental conditions (e.g., pH, microbial activity) .
  • The Hydrochloride form, being an ionic salt, likely exhibits higher solubility and faster degradation but lacks direct environmental persistence data .

3-((2-Chlorothiazol-5-yl)methyl)-1,3,5-oxadiazinan-4-imine (C₇H₉ClN₄O₂)

Key Differences :

  • Mass Fragmentation : Distinct fragmentation patterns (e.g., m/z 232, 175 vs. 247, 212 in the Hydrochloride) suggest differences in bond stability .

Thiamethoxam Urea Derivative (C₈H₁₁ClN₄O₂)

Key Differences :

  • Functional Group : The urea derivative replaces the imine group with a ketone , altering electronic properties and metabolic pathways .
  • Biological Role : This derivative is a major metabolite of Thiamethoxam, highlighting the Hydrochloride’s role as a precursor in degradation pathways .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Application
Target Hydrochloride C₈H₁₁ClN₄OS·HCl Imine, Chlorothiazole, Methyl Research Intermediate
Thiamethoxam C₈H₁₀ClN₅O₃S Nitro, Chlorothiazole, Methyl Commercial Insecticide
Thiamethoxam Urea Derivative C₈H₁₁ClN₄O₂ Ketone, Chlorothiazole, Methyl Metabolite
1-(2-Chlorothiazol-5-yl)-N-(iminomethylene) methanamine C₅H₄ClN₃S Iminomethylene, Chlorothiazole Breakdown Product

Table 2: Mass Spectral Fragmentation Patterns

Compound Major Fragments (m/z)
Target Hydrochloride 247, 212, 182, 132, 99, 71, 58
Thiamethoxam 247, 212, 182, 132, 99, 73, 58
2,3-Dihydro-4H-1,3,5-oxadiazin-4-imine 99, 86, 85, 71, 57, 55

Research and Industrial Relevance

  • Synthetic Utility : The Hydrochloride’s ionic nature facilitates purification and stability during sulfonamide synthesis, unlike neutral intermediates .
  • Environmental Impact : While Thiamethoxam is regulated for agricultural use, the Hydrochloride’s environmental fate remains unstudied, warranting further research .
  • Analytical Differentiation : Mass spectrometry (e.g., m/z 247 vs. 232) and NMR can distinguish the Hydrochloride from metabolites and degradation products .

Biological Activity

3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-imine Hydrochloride, commonly known as thiamethoxam , is a neonicotinoid insecticide that has garnered attention due to its broad-spectrum efficacy against various pests. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Thiamethoxam is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₀ClN₅O₃S
  • Molecular Weight : 291.715 g/mol
  • CAS Number : 153719-23-4

The compound features a thiazole ring and an oxadiazine structure, which contribute to its insecticidal properties.

Thiamethoxam acts primarily as a neonicotinoid , targeting the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction disrupts synaptic transmission, leading to paralysis and death in target pest species. The compound is absorbed rapidly by plants and translocated throughout their tissues, making it effective against pests that feed on treated plants.

Biological Activity and Efficacy

Thiamethoxam exhibits a range of biological activities:

  • Insecticidal Activity :
    • It is effective against a variety of pests including aphids, whiteflies, and leafhoppers.
    • The compound works both through ingestion and contact exposure, making it versatile in pest management strategies.
  • Impact on Non-target Species :
    • Research indicates that thiamethoxam can impair honeybee learning and behavior, raising concerns about its environmental impact. Studies have shown that exposure leads to altered decision-making processes in bees and increased abnormal behaviors .
  • Persistence and Degradation :
    • In aquatic environments, thiamethoxam has a half-life of approximately 3.7 days, with concentrations declining below 0.8 μg/L over time .

Case Study 1: Honeybee Behavior

A study conducted by Ludicke et al. (2020) assessed the effects of thiamethoxam on honeybee cognitive functions. The findings revealed significant impairments in visual learning tasks among exposed bees compared to controls, suggesting potential long-term impacts on bee populations .

Case Study 2: Mesocosm Studies

In mesocosm experiments evaluating the fate of thiamethoxam in aquatic ecosystems, Lobson et al. (2018) reported that the compound negatively affected zooplankton communities while also demonstrating a rapid decline in concentration over time .

Research Findings

Recent research has focused on the synthesis and characterization of thiamethoxam analogs to enhance efficacy while reducing environmental impact. For instance:

  • A study highlighted the synthesis of novel neonicotinoid derivatives with improved selectivity for insect nAChRs, potentially leading to reduced toxicity towards non-target species .

Q & A

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodology : Standardize assays using validated cell lines (e.g., ATCC-certified) and controls (e.g., EC₅₀ for reference compounds). Perform meta-analysis of published data to identify confounding variables (e.g., solvent used, incubation time) .

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